molecular formula C12H16N2O B1266574 2-Phenyl-2-pyrrolidin-1-ylacetamide CAS No. 31788-79-1

2-Phenyl-2-pyrrolidin-1-ylacetamide

Cat. No. B1266574
CAS RN: 31788-79-1
M. Wt: 204.27 g/mol
InChI Key: KOOCKGZDBDXXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-pyrrolidin-1-ylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like 2-Phenyl-2-pyrrolidin-1-ylacetamide often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 2-Phenyl-2-pyrrolidin-1-ylacetamide is C12H16N2O . The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenyl-2-pyrrolidin-1-ylacetamide are not detailed in the available sources, pyrrolidine derivatives are known to be versatile in chemical reactions . They can be synthesized from different precursors and can undergo various functionalization reactions .

Scientific Research Applications

Chemical Structure Analysis

  • Conformational Studies : Research on similar compounds, like 1-(2-bromophenyl)pyrrolidin-2-one, has revealed insights into their chemical structure, such as non-planarity in solution and specific dihedral angles between molecular rings (Fujiwara et al., 1977).

Synthesis and Derivatives

  • Precursor in Synthesis : Compounds like N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide have been used as precursors for synthesizing various pyridazine and pyrimidine derivatives, indicating a potential role for similar acetamide derivatives in synthetic chemistry (Aly & Nassar, 2004).

Drug Design and Interaction

  • Drug-Receptor Interaction Studies : Studies on 2-oxopyrrolidin-1-ylacetamide, a similar compound, provide insights into molecular conformations relevant to drug design and receptor interaction, important for developing new pharmaceuticals (Lumbroso et al., 1982).

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Properties : Research into spiro[pyrrolidin-2,3′-oxindoles] derivatives demonstrates potential antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting that similar pyrrolidine derivatives could be explored for these properties (Haddad et al., 2015).

Synthesis Techniques

  • Advancements in Synthesis Methods : The development of new synthesis techniques for pyrrolidines and piperidines, using substrates like hemiaminals, illustrates the evolving methods in synthesizing complex pyrrolidine derivatives (Kokotos & Aggarwal, 2006).

Future Directions

The pyrrolidine scaffold, as seen in 2-Phenyl-2-pyrrolidin-1-ylacetamide, continues to be of great interest in drug discovery . Future research may focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)11(14-8-4-5-9-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCKGZDBDXXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304954
Record name α-Phenyl-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-pyrrolidin-1-ylacetamide

CAS RN

31788-79-1
Record name α-Phenyl-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31788-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-pyrrolidin-1-ylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031788791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163396
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Phenyl-1-pyrrolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-pyrrolidin-1-ylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.